1,3-Heptadiene

Catalog No.
S15935448
CAS No.
2384-92-1
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Heptadiene

CAS Number

2384-92-1

Product Name

1,3-Heptadiene

IUPAC Name

(3E)-hepta-1,3-diene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H,1,4,6H2,2H3/b7-5+

InChI Key

OGQVROWWFUXRST-FNORWQNLSA-N

Canonical SMILES

CCCC=CC=C

Isomeric SMILES

CCC/C=C/C=C

Description

1,3-Heptadiene is a natural product found in Parthenium incanum, Parthenium confertum, and other organisms with data available.

1,3-Heptadiene is an organic compound with the molecular formula C7H12\text{C}_7\text{H}_{12}, characterized by the presence of two double bonds located at the first and third carbon atoms of the heptane chain. This diene is a colorless liquid at room temperature and is known for its distinctive chemical structure, which allows it to participate in various

1,3-Heptadiene undergoes several significant reactions due to its unsaturation:

  • Electrophilic Addition: The double bonds in 1,3-heptadiene can react with electrophiles such as bromine or hydrogen halides. For instance, when treated with bromine, it yields dibrominated products.
  • Diels-Alder Reaction: As a diene, 1,3-heptadiene can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
  • Polymerization: Under appropriate conditions, 1,3-heptadiene can be polymerized to form poly(1,3-heptadiene), which has applications in materials science due to its rubber-like properties .

While 1,3-heptadiene itself does not have significant biological activity reported in literature, its derivatives and related compounds have been studied for various biological effects. For example, structural modifications of similar compounds have been shown to alter their biological activities significantly. Understanding these relationships may provide insights into potential pharmaceutical applications .

Several methods exist for synthesizing 1,3-heptadiene:

  • Dehydrohalogenation: One common method involves the elimination of hydrogen halides from halogenated derivatives of heptane.
  • Alkylation of Acetylene: Another method includes the alkylation of acetylene with appropriate reagents to yield 1,3-heptadiene.
  • Isomerization: Isomerization processes can also convert other dienes into 1,3-heptadiene under catalytic conditions .

1,3-Heptadiene finds applications across various fields:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Polymer Production: Used in the production of synthetic rubbers and plastics through polymerization reactions.
  • Flavoring and Fragrance Industry: Its derivatives are utilized in the formulation of flavors and fragrances due to their pleasant odor profiles.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Interaction studies involving 1,3-heptadiene primarily focus on its reactivity with other chemical species. Research has shown that its double bonds can engage in various addition reactions with electrophiles. Moreover, studies on its polymerization behavior reveal insights into how it interacts with catalysts and other monomers during reaction processes .

Several compounds share structural similarities with 1,3-heptadiene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,3-ButadieneC4H6A simpler diene used extensively in synthetic rubber production.
1,5-HexadieneC6H10Features a longer carbon chain but similar reactivity patterns.
1,2-HeptadieneC7H12An isomer that differs in double bond placement; used in similar reactions.
2-Methyl-1,3-butadieneC5H8A branched diene that exhibits unique reactivity due to sterics.

Uniqueness of 1,3-Heptadiene

What sets 1,3-heptadiene apart from these similar compounds is its specific arrangement of double bonds that allows for unique reaction pathways and polymerization capabilities. Its longer carbon chain compared to smaller dienes like 1,3-butadiene provides different physical properties and potential applications in material science and organic synthesis .

XLogP3

3.1

Exact Mass

96.093900383 g/mol

Monoisotopic Mass

96.093900383 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-15

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